molecular formula C16H17NO3S B6662337 2-[(4-Methylthiophene-3-carbonyl)amino]-2-phenylbutanoic acid

2-[(4-Methylthiophene-3-carbonyl)amino]-2-phenylbutanoic acid

Cat. No.: B6662337
M. Wt: 303.4 g/mol
InChI Key: MIFFFCAAAHLSPG-UHFFFAOYSA-N
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Description

2-[(4-Methylthiophene-3-carbonyl)amino]-2-phenylbutanoic acid is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

The synthesis of 2-[(4-Methylthiophene-3-carbonyl)amino]-2-phenylbutanoic acid typically involves the condensation of 4-methylthiophene-3-carboxylic acid with 2-phenylbutanoic acid. The reaction is facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[(4-Methylthiophene-3-carbonyl)amino]-2-phenylbutanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[(4-Methylthiophene-3-carbonyl)amino]-2-phenylbutanoic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological context.

Comparison with Similar Compounds

2-[(4-Methylthiophene-3-carbonyl)amino]-2-phenylbutanoic acid can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and potential biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

IUPAC Name

2-[(4-methylthiophene-3-carbonyl)amino]-2-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-3-16(15(19)20,12-7-5-4-6-8-12)17-14(18)13-10-21-9-11(13)2/h4-10H,3H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFFFCAAAHLSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)O)NC(=O)C2=CSC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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